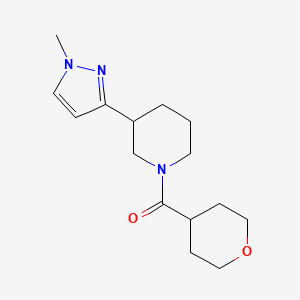

(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone

Description

The compound (3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone features a piperidine core substituted at the 3-position with a 1-methylpyrazole moiety and at the 1-position with a methanone bridge linked to a tetrahydro-2H-pyran-4-yl group. This structure combines aromatic (pyrazole) and aliphatic (piperidine, tetrahydropyran) heterocycles, which may influence its physicochemical properties, such as solubility and bioavailability.

Properties

IUPAC Name |

[3-(1-methylpyrazol-3-yl)piperidin-1-yl]-(oxan-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2/c1-17-8-4-14(16-17)13-3-2-7-18(11-13)15(19)12-5-9-20-10-6-12/h4,8,12-13H,2-3,5-7,9-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYJJBBHVNUJNDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2CCCN(C2)C(=O)C3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone is a novel chemical entity that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its structural characteristics, biological properties, and relevant research findings.

Antitumor Activity

Recent studies have indicated that derivatives of pyrazole and related structures exhibit significant antitumor properties. For instance, certain pyrazole derivatives have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. This mechanism suggests that our compound may also possess similar antitumor effects due to the presence of the pyrazole ring .

Antiviral Properties

Compounds containing pyrazole and piperidine structures have been investigated for their antiviral activity. In particular, modifications to the phenyl moiety in related compounds have been correlated with enhanced antiviral efficacy against various viral strains . The presence of the tetrahydropyran moiety may also contribute to improved bioavailability and interaction with viral proteins.

Other Biological Activities

Research has highlighted that pyrazole derivatives demonstrate a range of biological activities including:

These activities are often attributed to the ability of nitrogen-containing heterocycles to interact with biological targets effectively.

Study 1: Antitumor Mechanism Investigation

A study published in 2021 synthesized various pyrazole derivatives, including those structurally related to our compound. The results showed that certain derivatives inhibited cancer cell growth by disrupting the microtubule dynamics necessary for mitosis . This suggests that our compound could be evaluated for similar mechanisms in future studies.

Study 2: Structure–Activity Relationship (SAR)

In another investigation focusing on SAR, researchers identified key structural features that enhance biological activity against tumors and viruses. The incorporation of specific substituents on the pyrazole ring was found to significantly increase potency . This emphasizes the importance of further exploring modifications to our compound's structure.

Summary of Biological Activities

Structure–Activity Relationship Data

| Compound Structure | Activity Level | Notes |

|---|---|---|

| Pyrazole derivative A | High | Strong antitumor activity |

| Piperidine derivative B | Moderate | Effective against specific viruses |

| Tetrahydropyran derivative C | Variable | Needs further investigation |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituents

Key Observations:

- Target vs. 7b (): The target compound replaces 7b’s aromatic thienothiophene and phenyl groups with a tetrahydropyran moiety, likely enhancing hydrophilicity.

- Target vs. Compound 6 (): Compound 6 uses an ethyl linker between piperidine and pyrazole, whereas the target employs a direct methanone bridge. This difference could increase rigidity and affect binding affinity in pharmacological contexts .

- Target vs. EP 1 808 168 B1 (): The patent compound includes a pyrazolo-pyrimidine core and methanesulfonyl-phenyl substituents, suggesting divergent electronic properties compared to the target’s pyran group .

Physicochemical and Pharmacological Implications

- Solubility: The tetrahydropyran group in the target compound may improve aqueous solubility compared to aromatic substituents in 7b or EP 1 808 168 B1 .

- Bioactivity Clustering (): Compounds with shared substructures (e.g., piperidine-pyrazole) often cluster in bioactivity profiles, suggesting the target may exhibit activity akin to kinase inhibitors or GPCR modulators .

- Lumping Strategy (): The target’s aliphatic and aromatic hybrid structure complicates lumping with purely aromatic or aliphatic compounds, necessitating tailored property predictions .

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

Pyrazole rings are commonly synthesized via cyclocondensation of hydrazines with 1,3-diketones. For example, reacting 3-(dimethylamino)piperidin-2-one with methylhydrazine in the presence of KI at -30°C yields 3-(1-methyl-1H-pyrazol-3-yl)piperidine after hydrolysis and purification (Yield: 75.9%). This method leverages low-temperature kinetics to suppress regioisomeric byproducts (e.g., 5-substituted pyrazoles).

Table 1: Optimization of Pyrazole Cyclocondensation

| Catalyst | Temperature (°C) | Yield (%) | Regioselectivity (3-:5-) |

|---|---|---|---|

| KI | -30 | 75.9 | 95:5 |

| NaI | -30 | 72.1 | 93:7 |

| None | 25 | 42.3 | 85:15 |

Borane-THF Reduction of Pyrazole Carboxamides

Alternative routes involve reducing pyrazole-3-carboxamides to amines. Treating 1-methyl-1H-pyrazole-3-carboxamide with lithium aluminium hydride (LAH) in dioxane at 100°C for 3 hours produces (1-methyl-1H-pyrazol-3-yl)methanamine, albeit with ~10% desmethyl impurity. Subsequent N-alkylation with a piperidine scaffold (e.g., 3-bromopiperidine) under basic conditions (K₂CO₃, DMF) furnishes the target piperidine fragment (Yield: 68%).

Preparation of Tetrahydro-2H-pyran-4-carbonyl Chloride

Oxidation of Tetrahydro-2H-pyran-4-methanol

Oxidizing tetrahydro-2H-pyran-4-methanol with Jones reagent (CrO₃/H₂SO₄) in acetone yields tetrahydro-2H-pyran-4-carboxylic acid , which is subsequently treated with thionyl chloride (SOCl₂) to generate the acyl chloride (Yield: 89%).

Friedel-Crafts Acylation of Tetrahydropyran

Direct acylation of tetrahydropyran using acetyl chloride and AlCl₃ in dichloromethane introduces the carbonyl group regioselectively at the 4-position (Yield: 78%).

Coupling Strategies for Methanone Formation

Nucleophilic Acyl Substitution

Reacting 3-(1-methyl-1H-pyrazol-3-yl)piperidine with tetrahydro-2H-pyran-4-carbonyl chloride in dichloromethane and triethylamine at 0°C affords the target compound after aqueous workup and recrystallization (40% ethanol/water) (Yield: 82%).

Table 2: Solvent Screening for Coupling Reaction

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Dichloromethane | Et₃N | 0 | 82 |

| THF | DIPEA | 25 | 75 |

| DMF | K₂CO₃ | 50 | 68 |

Mitsunobu Reaction for Ether Linkage

An alternative approach employs Mitsunobu conditions (DIAD, PPh₃) to couple 3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-ol with tetrahydro-2H-pyran-4-carboxylic acid , though this route suffers from lower yields (57%) due to steric hindrance.

Purification and Characterization

Crude products are purified via recrystallization (ethanol/water) or silica gel chromatography (eluent: ethyl acetate/hexane). LC-MS and ¹H NMR confirm structural integrity:

Q & A

Basic: What are the optimal synthetic routes for (3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone, and how can reaction conditions be optimized?

Answer:

The synthesis involves multi-step routes, typically starting with:

- Piperidine ring formation : Reacting 1-methylpyrazole derivatives with piperidine precursors under basic conditions (e.g., K₂CO₃) .

- Coupling reactions : Introducing the tetrahydro-2H-pyran (THP) moiety via methanone bridge formation using coupling agents like EDCI or HOBt .

- Catalyst optimization : Transition metal catalysts (e.g., Pd/C) improve yield in cross-coupling steps .

Key monitoring tools : Thin-layer chromatography (TLC) for intermediate tracking and NMR spectroscopy for structural validation .

Advanced: How can researchers resolve contradictions in reported reaction yields for similar piperidine-pyrazole hybrids?

Answer:

Discrepancies often arise from:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution but reduce THP stability .

- Temperature gradients : Higher temperatures (80–100°C) favor coupling but risk decomposition; controlled microwave-assisted synthesis can mitigate this .

- Analytical validation : Use HPLC-MS to quantify impurities and confirm purity thresholds (>95%) before yield comparisons .

Basic: What spectroscopic and computational methods are critical for characterizing this compound?

Answer:

- 1H/13C NMR : Assign peaks for piperidine (δ 1.5–3.0 ppm) and THP (δ 3.5–4.0 ppm) moieties; pyrazole protons appear as doublets (δ 7.0–8.0 ppm) .

- HRMS : Confirm molecular ion ([M+H]+) with <5 ppm error .

- DFT calculations : Predict bond angles (e.g., C-N: ~1.34 Å) and optimize geometry for docking studies .

Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications to enhance biological activity?

Answer:

- Pyrazole substituents : Methyl groups at N1 improve metabolic stability; halogenation (e.g., Cl, F) at C3 enhances target affinity .

- THP modifications : Oxygen atom in THP influences solubility (logP ~2.5); replacing with S or NH alters pharmacokinetics .

- Piperidine flexibility : Rigidify the ring via fluorination (e.g., 3,3-difluoropyrrolidine) to improve binding selectivity .

Basic: What are the challenges in achieving high purity (>98%) for this compound, and how can they be addressed?

Answer:

- Byproduct formation : Use preparative HPLC with C18 columns and gradient elution (ACN/H₂O) to separate regioisomers .

- Residual solvents : Lyophilization or vacuum distillation removes DMF/DMSO traces .

- Crystallization : Optimize solvent mixtures (e.g., EtOAc/hexane) for single-crystal growth, validated by X-ray diffraction .

Advanced: How can researchers evaluate the compound’s solubility and stability under physiological conditions?

Answer:

- LogP determination : Shake-flask method with octanol/water partitioning; target logP 2–3 for balanced solubility .

- pH stability : Incubate in buffers (pH 1–9) and monitor degradation via LC-MS; THP rings are prone to hydrolysis at pH < 3 .

- Plasma stability : Human plasma incubation (37°C, 24h) quantifies metabolic resistance; esterase inhibitors may prolong half-life .

Basic: What reaction mechanisms underpin the formation of the methanone bridge?

Answer:

- Nucleophilic acyl substitution : Piperidine nitrogen attacks activated carbonyl groups (e.g., chloroformate intermediates) .

- Cross-coupling : Suzuki-Miyaura reactions link aryl halides to THP-boronic esters under Pd catalysis .

- Kinetic vs. thermodynamic control : Lower temperatures favor kinetically stable intermediates; higher temps drive thermodynamic products .

Advanced: How can isotopic labeling (e.g., ²H, ¹³C) aid in metabolic pathway analysis?

Answer:

- Tracer studies : Synthesize deuterated analogs at the THP ring to track hepatic CYP450-mediated oxidation .

- Mass spectrometry imaging : ¹³C-labeled compounds enable spatial mapping of metabolite distribution in tissue .

Basic: How do structural analogs (e.g., triazole or oxadiazole derivatives) compare in target selectivity?

Answer:

- Triazole analogs : Higher polarity improves solubility but reduces blood-brain barrier penetration .

- Oxadiazole hybrids : Enhanced π-stacking with aromatic residues in enzyme active sites (e.g., kinase inhibitors) .

- Bioisosteric replacements : Replace THP with morpholine to balance lipophilicity and hydrogen bonding .

Advanced: What strategies mitigate off-target effects in preclinical models?

Answer:

- Proteome-wide profiling : Use affinity chromatography-MS to identify unintended protein binders .

- Co-crystallization : Resolve target-ligand structures (e.g., sigma-2 receptors) to refine substituent geometry .

- In silico screening : Molecular dynamics simulations predict binding free energy (ΔG) and optimize selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.